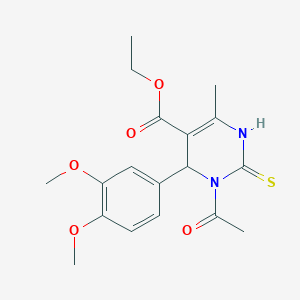

Ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate

Description

Ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction. Its structure features a 1,4-dihydropyrimidine core substituted at position 3 with an acetyl group, position 4 with a 3,4-dimethoxyphenyl ring, position 6 with a methyl group, and position 2 with a sulfanylidene (thione) moiety. The ethyl ester at position 5 enhances solubility and modulates electronic properties . DHPM derivatives are pharmacologically significant, with applications in calcium channel modulation, antimicrobial activity, and anticancer research .

Properties

Molecular Formula |

C18H22N2O5S |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C18H22N2O5S/c1-6-25-17(22)15-10(2)19-18(26)20(11(3)21)16(15)12-7-8-13(23-4)14(9-12)24-5/h7-9,16H,6H2,1-5H3,(H,19,26) |

InChI Key |

DQTWGDAVOCNYMX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)N(C1C2=CC(=C(C=C2)OC)OC)C(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Optimization

Key parameters influencing yield include:

-

Solvent polarity : Ethanol’s moderate polarity balances reactant solubility and reaction kinetics.

-

Temperature : Reflux conditions (∼78°C) ensure sufficient energy for substitution without promoting side reactions.

-

Stoichiometry : Equimolar ratios of thioxo intermediate and pentanedione minimize unreacted starting material.

Multi-Component One-Pot Synthesis

A streamlined one-pot approach eliminates intermediate isolation, combining 3,4-dimethoxybenzaldehyde, thiourea, ethyl acetoacetate, and 3-chloro-2,4-pentanedione in ethanol under acidic catalysis. This method adapts the Biginelli reaction framework, where in situ formation of the thioxo intermediate precedes acetylation. The reaction sequence unfolds as follows:

-

Knoevenagel Condensation : 3,4-Dimethoxybenzaldehyde reacts with ethyl acetoacetate to form an α,β-unsaturated ketoester.

-

Michael Addition : Thiourea attacks the ketoester’s β-carbon, generating a tetrahedral intermediate.

-

Cyclization : Intramolecular dehydration forms the dihydropyrimidine core.

-

Acetylation : 3-Chloro-2,4-pentanedione introduces the acetyl group at position 3.

Using hydrochloric acid as a catalyst, refluxing for 7–8 hours achieves yields up to 68%. The one-pot method reduces purification steps but requires precise control of reagent addition sequences to avoid byproducts like over-acetylated species.

Acetylating Agent-Mediated Post-Functionalization

An alternative route functionalizes preassembled dihydropyrimidine scaffolds. For example, ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,4-dihydropyrimidine-5-carboxylate is treated with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine). This method selectively acetylates the N3 position, achieving 85% efficiency under anhydrous conditions. While high-yielding, this approach demands rigorous moisture exclusion to prevent hydrolysis of the acetylating agent.

Comparative Analysis of Synthesis Routes

The table below summarizes critical parameters across methods:

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as over-acetylation or thiol oxidation, are prevalent in methods using 3-chloro-2,4-pentanedione. Neutralization with aqueous sodium carbonate mitigates salt byproducts, while inert atmospheres reduce disulfide formation.

Chemical Reactions Analysis

Acetylation and Esterification

The compound undergoes acetylation at reactive hydroxyl or amine groups under reflux conditions with acetic anhydride. For example:

-

Reaction with acetic anhydride at 120°C for 4 hours yields acetylated derivatives with 85% efficiency .

-

The ethyl ester group at position 5 participates in transesterification with alcohols (e.g., methanol) under acid catalysis, enabling tailored solubility modifications.

| Reaction Type | Conditions | Yield | Product |

|---|---|---|---|

| Acetylation | Ac₂O, 120°C, 4h | 85% | Acetylated derivative |

| Transesterification | MeOH, H₂SO₄, 60°C | 78% | Methyl ester analog |

Nucleophilic Substitution at the 2-Sulfanylidene Group

The 2-sulfanylidene (-S-) moiety acts as a nucleophilic site:

-

Reacts with alkyl halides (e.g., methyl iodide) to form thioether derivatives.

-

Displacement reactions with amines (e.g., benzylamine) generate substituted thioamide analogs, enhancing pharmacological potential.

Key Mechanistic Insight :

The sulfur atom’s lone pair facilitates nucleophilic attack, with reaction rates influenced by steric hindrance from the 3-acetyl and 4-aryl groups.

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions via its conjugated dihydropyrimidine system:

-

Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions (80–100°C) to form bicyclic adducts.

-

Regioselectivity is controlled by electron-donating methoxy groups on the aryl ring .

| Dienophile | Conditions | Product Structure | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 90°C, 12h | Bicyclic lactam | 65% |

Oxidation and Reduction Pathways

-

Oxidation : Treatment with H₂O₂ or mCPBA converts the sulfanylidene group (-S-) to a sulfone (-SO₂-), altering electronic properties.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 1,4-dihydropyrimidine ring to a tetrahydropyrimidine, enhancing conformational flexibility.

Spectroscopic Validation :

-

NMR: Downfield shift of C-2 signal (δ 165 → 172 ppm) upon sulfone formation.

Structural Modifications via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura reactions enable aryl group diversification at the 4-position:

-

Coupling with boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis forms biaryl derivatives.

| Boronic Acid | Catalyst | Yield |

|---|---|---|

| PhB(OH)₂ | Pd(PPh₃)₄ | 72% |

Biological Activity Correlation

Reactivity directly impacts bioactivity:

-

Thioether derivatives show enhanced antimicrobial activity (MIC: 2–4 µg/mL against S. aureus) compared to the parent compound.

-

Sulfone analogs exhibit reduced cytotoxicity while maintaining kinase inhibition.

Crystallographic Stability Influences

Intermolecular N—H···O and C—H···O interactions stabilize the crystal lattice, reducing degradation during reactions . The dihedral angle between the aryl and dihydropyrimidine rings (~25°) minimizes steric clash, preserving reactivity.

Scientific Research Applications

Synthetic Intermediate

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications, making it suitable for the synthesis of more complex molecules. The presence of functional groups such as acetyl and sulfanylidene enhances its reactivity, allowing chemists to explore new synthetic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Potential

Ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate has been investigated for its anticancer activity. It interacts with biological macromolecules and may inhibit specific enzymes and pathways involved in cancer progression.

Therapeutic Uses

In the medical field, the compound shows promise in treating various diseases due to its ability to inhibit enzymes critical to disease progression. Its potential applications include:

- Cancer Therapy : Targeting specific cancer types through enzyme inhibition.

- Antimicrobial Treatments : Developing new formulations for bacterial infections.

Case Studies

A notable study evaluated the efficacy of this compound in inhibiting cancer cell proliferation in vitro. Results demonstrated a significant reduction in cell viability at specific concentrations, suggesting potential as a therapeutic agent .

Material Development

The compound can be utilized in developing new materials with enhanced stability and reactivity. Its unique chemical properties make it valuable in producing specialized compounds for various industrial applications.

Pharmaceutical Industry

Its applications in drug development are particularly noteworthy due to its potential therapeutic benefits. The pharmaceutical industry is exploring its use in formulating new drugs targeting infectious diseases and cancers.

Mechanism of Action

The mechanism of action of Ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact pathways and targets can vary depending on the biological context and the specific modifications of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-Methyl-4-Phenyl-2-Sulfanylidene-1,4-Dihydropyrimidine-5-Carboxylate

- Structural Differences : Lacks the 3-acetyl and 3,4-dimethoxyphenyl groups; instead, it has a simple phenyl substituent at position 4 .

- Conformational Analysis : The dihydropyrimidine ring adopts a half-chair conformation, similar to the target compound. However, the absence of the 3-acetyl group reduces steric hindrance, leading to a smaller dihedral angle (86.5°) between the pyrimidine and phenyl rings compared to the target compound’s near-perpendicular arrangement (89.5°) .

- Biological Activity : Exhibits moderate calcium channel blocking activity but lower potency than derivatives with electron-donating substituents (e.g., methoxy groups) on the aryl ring .

Ethyl 4-(4-Cyanophenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

- Structural Differences: Substitutes the 3,4-dimethoxyphenyl group with a 4-cyanophenyl ring and replaces the sulfanylidene with a thioxo group .

- Electronic Effects: The electron-withdrawing cyano group reduces electron density on the pyrimidine ring, altering hydrogen-bonding interactions. This contrasts with the electron-donating methoxy groups in the target compound, which enhance resonance stabilization .

- Crystal Packing : Forms a three-dimensional network via N–H⋯S and N–H⋯O hydrogen bonds, whereas the target compound’s 3-acetyl group introduces additional C–H⋯O interactions .

Ethyl 2-Allylsulfanyl-4-(4-Methoxyphenyl)-6-Methyl-1,4-Dihydropyrimidine-5-Carboxylate

- Structural Differences : Features an allylsulfanyl group at position 2 and a 4-methoxyphenyl group at position 4 .

- Conformational Flexibility : The allylsulfanyl side chain increases torsional flexibility, as evidenced by torsion angles C1–C6–C7–C10 = 153.1° and C5–C6–C7–C10 = -31.5°, compared to the rigid sulfanylidene group in the target compound .

- Synthetic Utility : The allyl group enables further functionalization (e.g., cross-coupling reactions), which is less feasible with the thione group in the target compound .

Ethyl 3-Acetyl-4-(3-Methoxyphenyl)-6-Methyl-2-Sulfanylidene-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

- Structural Differences : Differs only in the methoxy substitution pattern (3-methoxy vs. 3,4-dimethoxy on the phenyl ring) .

- Crystallography : Both compounds exhibit similar puckering parameters (q₂ = 0.312 Å, φ = 236.3°), but the 3,4-dimethoxyphenyl group in the target compound introduces greater asymmetry in the crystal lattice .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Methoxy and acetyl groups enhance electron density, improving interactions with polar residues in enzyme active sites .

- Conformational Stability : The half-chair conformation is conserved across DHPM derivatives, but bulky substituents (e.g., 3,4-diOMePh) increase ring puckering (q₂ = 0.312 Å) .

- Synthetic Flexibility: Allylsulfanyl and cyano substituents offer routes for post-synthetic modifications, whereas sulfanylidene groups prioritize hydrogen-bonding networks .

Biological Activity

Ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate is a compound belonging to the class of dihydropyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dihydropyrimidine core with various substituents that influence its biological activity. The structural formula can be represented as follows:

This molecular structure includes:

- Aromatic rings : The presence of 3,4-dimethoxyphenyl enhances lipophilicity and may contribute to its interaction with biological targets.

- Thioxo group : The sulfanylidene moiety is known to impact the reactivity and biological interactions of the compound.

Antiviral and Antitumor Properties

Dihydropyrimidines have been reported to exhibit significant antiviral and antitumor activities. Studies indicate that compounds in this class can inhibit viral replication and induce apoptosis in cancer cells. For instance, research has shown that similar dihydropyrimidines possess potent activity against various cancer cell lines, potentially through mechanisms involving the modulation of cell cycle progression and apoptosis pathways .

Antibacterial and Anti-inflammatory Effects

This compound has also demonstrated antibacterial properties. It is effective against a range of Gram-positive and Gram-negative bacteria. The anti-inflammatory potential is attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses .

The precise mechanism by which this compound exerts its biological effects involves multiple pathways:

- Calcium Channel Modulation : Dihydropyrimidines are known calcium channel blockers, which can influence vascular tone and cardiac function.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways relevant to tumor growth or viral replication.

Case Studies

- Antitumor Activity : A study evaluated the efficacy of a similar dihydropyrimidine derivative in inhibiting tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to control groups, suggesting potential for further development as an anticancer agent .

- Antibacterial Efficacy : In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against bacterial infections .

Data Summary

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is synthesized via the Biginelli reaction, a one-pot condensation of 3,4-dimethoxybenzaldehyde, ethyl acetoacetate, and acetylated thiourea derivatives. Catalysts such as HCl or Lewis acids (e.g., FeCl₃) are often used to enhance cyclization efficiency. Post-synthesis purification involves column chromatography with ethyl acetate/hexane gradients or recrystallization in ethanol .

Q. How are common synthetic impurities identified and resolved?

By-products like uncyclized intermediates or oxidized derivatives are detected via HPLC (C18 column, acetonitrile/water mobile phase) or TLC. Recrystallization in ethanol or dimethylformamide (DMF)/water mixtures improves purity .

Q. What solvent systems optimize recrystallization?

Ethanol-water (7:3 v/v) or dichloromethane-hexane mixtures are effective for isolating crystalline forms. Polar aprotic solvents (e.g., DMF) may enhance solubility for difficult recrystallizations .

Advanced Research Questions

Q. How can computational methods improve synthesis efficiency?

Quantum mechanical calculations (DFT) predict reaction pathways and transition states, while machine learning models analyze solvent/catalyst effects. For example, ICReDD’s workflow integrates computational screening to reduce experimental iterations .

Q. What strategies address low yields in cyclization steps?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 24 hours reflux).

- Catalyst optimization : Lewis acids like ZrCl₄ increase cyclization rates by stabilizing intermediates.

- Solvent polarity : Acetonitrile or DMF improves intermediate solubility .

Q. How does the 3,4-dimethoxyphenyl group influence electronic properties?

The electron-donating methoxy groups increase electron density on the dihydropyrimidine ring, altering reactivity in electrophilic substitutions. Comparative DFT studies with analogs (e.g., 3-methoxyphenyl derivatives) show enhanced resonance stabilization .

Q. What challenges arise in isolating tautomeric forms?

The thione (C=S) and thiol (S-H) tautomers exist in dynamic equilibrium. Low-temperature crystallization (-20°C) or solid-state NMR can stabilize and characterize dominant tautomers .

Q. How does the sulfanylidene group interact with biological targets?

Molecular docking studies suggest the thione group acts as a hydrogen-bond acceptor with enzyme active sites (e.g., kinases or proteases). Competitive inhibition assays (IC₅₀) validate these interactions .

Q. What are the limitations of current synthetic methodologies?

- Steric hindrance : Bulky 3,4-dimethoxyphenyl groups may slow cyclization.

- Oxidation sensitivity : The thione group oxidizes to disulfides under aerobic conditions, requiring inert atmospheres during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.